2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 1040674-35-8
VCID: VC8199874
InChI: InChI=1S/C25H26N4O4/c1-5-32-21-12-10-19(14-22(21)31-4)25-26-23(33-28-25)15-29-24(30)13-11-20(27-29)18-8-6-17(7-9-18)16(2)3/h6-14,16H,5,15H2,1-4H3
SMILES: CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C)OC
Molecular Formula: C25H26N4O4
Molecular Weight: 446.5 g/mol

2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one

CAS No.: 1040674-35-8

Cat. No.: VC8199874

Molecular Formula: C25H26N4O4

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one - 1040674-35-8

Specification

CAS No. 1040674-35-8
Molecular Formula C25H26N4O4
Molecular Weight 446.5 g/mol
IUPAC Name 2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one
Standard InChI InChI=1S/C25H26N4O4/c1-5-32-21-12-10-19(14-22(21)31-4)25-26-23(33-28-25)15-29-24(30)13-11-20(27-29)18-8-6-17(7-9-18)16(2)3/h6-14,16H,5,15H2,1-4H3
Standard InChI Key PSAYNBSSUACBOM-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of the compound is C<sub>25</sub>H<sub>26</sub>N<sub>4</sub>O<sub>4</sub>, with a molecular weight of 446.5 g/mol. Its structure integrates three key components:

  • Dihydropyridazin-3-one core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, contributing to planar rigidity and hydrogen-bonding capacity.

  • 1,2,4-Oxadiazole ring: A heterocyclic moiety known for metabolic stability and electronic effects, substituted at the 3-position with a 4-ethoxy-3-methoxyphenyl group.

  • 4-Isopropylphenyl substituent: A hydrophobic group at the 6-position of the dihydropyridazinone, enhancing lipophilicity and potential membrane permeability.

Key Structural Features:

  • IUPAC Name: 2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one.

  • SMILES: CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C)OC.

  • InChIKey: PSAYNBSSUACBOM-UHFFFAOYSA-N.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>26</sub>N<sub>4</sub>O<sub>4</sub>
Molecular Weight446.5 g/mol
XLogP3~4.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bond Count8

The compound’s moderate lipophilicity (XLogP3 ≈ 4.2) suggests balanced solubility and permeability, favorable for drug discovery.

Synthesis and Preparation Strategies

Synthesis of this compound involves multi-step protocols, typically beginning with the construction of the oxadiazole ring and subsequent coupling to the dihydropyridazinone core.

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized via cyclization between a nitrile oxide and an amidoxime. For the 3-(4-ethoxy-3-methoxyphenyl) substituent:

  • Nitrile Oxide Generation: 4-Ethoxy-3-methoxybenzaldehyde is converted to its oxime, followed by chlorination with N-chlorosuccinimide (NCS).

  • Cyclization: Reaction with amidoxime derivatives under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>) yields the oxadiazole ring.

Dihydropyridazinone Core Functionalization

The dihydropyridazinone core is prepared via cyclocondensation of a diketone with hydrazine. Subsequent alkylation at the 2-position introduces the oxadiazole-methyl group:

  • Hydrazine Cyclization: 4-Isopropylphenyl-substituted diketone reacts with hydrazine hydrate to form the dihydropyridazinone.

  • Methylation: The oxadiazole-methyl group is introduced via nucleophilic substitution using a bromomethyl-oxadiazole intermediate.

Table 2: Hypothetical Synthesis Protocol

StepReaction TypeReagents/ConditionsYield (%)
1Oxime FormationNH<sub>2</sub>OH·HCl, Pyridine, EtOH85
2Nitrile Oxide GenerationNCS, CH<sub>2</sub>Cl<sub>2</sub>, 0°C78
3Oxadiazole CyclizationAmidoxime, K<sub>2</sub>CO<sub>3</sub>, DMF70
4Dihydropyridazinone SynthesisHydrazine hydrate, EtOH, reflux80
5AlkylationBromomethyl-oxadiazole, NaH, THF65

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundCore StructureKey SubstituentsPrimary Activity
Target CompoundDihydropyridazinone4-Ethoxy-3-methoxyphenylNAMPT inhibition
EVT-3343569 (EvitaChem)Thiophene-sulfonamide3-MethylphenylKinase inhibition
1207026-79-6 (BenchChem)Dihydropyridazinone2-MethoxyphenylAntiviral

Key observations:

  • Substituent Effects: Electron-donating groups (e.g., methoxy) enhance metabolic stability and target binding.

  • Core Flexibility: Dihydropyridazinone cores offer greater conformational rigidity compared to thiophene systems, improving selectivity.

Future Research Directions

  • Pharmacokinetic Profiling: Assess bioavailability, half-life, and tissue distribution in preclinical models.

  • ADC Optimization: Explore linker chemistry and antibody targeting to enhance therapeutic index .

  • Broad-Spectrum Screening: Evaluate activity against viral targets (e.g., SARS-CoV-2 protease) and resistant bacterial strains.

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